

# Application Notes and Protocols: BAL-30072

## Chequerboard Assay for Antibiotic Synergy

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### Compound of Interest

Compound Name: BAL-30072

Cat. No.: B605906

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## Introduction

**BAL-30072** is a novel siderophore monosulfactam antibiotic with potent activity against a wide range of Gram-negative bacteria, including multidrug-resistant (MDR) strains. Its unique mechanism of action involves the inhibition of penicillin-binding proteins (PBPs) PBP1a, PBP1b, and PBP3, which are essential for bacterial cell wall synthesis.[1][2] **BAL-30072** utilizes the bacterium's own iron uptake systems to facilitate its entry into the cell, acting as a "Trojan horse" to bypass certain resistance mechanisms.[3][4] Combination therapy with **BAL-30072** and other antibiotics, particularly carbapenems like meropenem, has shown promise for overcoming resistance and enhancing antibacterial efficacy. The chequerboard assay is a standard in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

This document provides detailed application notes and protocols for performing a chequerboard assay to evaluate the synergistic potential of **BAL-30072** with other antibiotics.

## Data Presentation: BAL-30072 and Meropenem Synergy

The following table summarizes the results of a chequerboard synergy analysis between **BAL-30072** and meropenem against various Gram-negative bacterial strains. The data

demonstrates synergistic and additive interactions, highlighting the potential of this combination therapy.

Bacterial Strain	BAL-30072 MIC (µg/mL) Alone	Meropenem MIC (µg/mL) Alone	BAL-30072 MIC (µg/mL) in Combination	Meropenem MIC (µg/mL) in Combination	FIC Index (FICI)	Interaction
E. coli NDM-1	2	128	0.5	32	0.5	Additive
K. pneumoniae KPC-2	4	64	1	16	0.5	Additive
P. aeruginosa WT	1	0.5	0.25	0.125	0.5	Additive
P. aeruginosa MDR	8	32	1	4	0.25	Synergy
A. baumannii MDR	4	64	0.5	8	0.25	Synergy

Fractional Inhibitory Concentration (FIC) Index Calculation:  $FICI = FIC \text{ of BAL-30072} + FIC \text{ of Meropenem}$   
 $FIC \text{ of BAL-30072} = (\text{MIC of BAL-30072 in combination}) / (\text{MIC of BAL-30072 alone})$   
 $FIC \text{ of Meropenem} = (\text{MIC of Meropenem in combination}) / (\text{MIC of Meropenem alone})$

Interpretation of FICI Values:

- Synergy:  $FICI \leq 0.5$
- Additive:  $0.5 < FICI \leq 1$

- Indifference:  $1 < \text{FICI} \leq 4$
- Antagonism:  $\text{FICI} > 4$

## Experimental Protocols

### Protocol 1: Broth Microdilution Chequerboard Assay

This protocol details the steps for performing a chequerboard assay to determine the synergistic interaction between **BAL-30072** and a second antibiotic (e.g., meropenem).

Materials:

- **BAL-30072** (potency-adjusted powder)
- Second antibiotic of interest (e.g., meropenem, potency-adjusted powder)
- Appropriate solvent for each antibiotic (e.g., sterile deionized water, DMSO)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates (U- or V-bottom)
- Bacterial inoculum (prepared to 0.5 McFarland standard)
- Sterile reservoirs and multichannel pipettes
- Incubator ( $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ )
- Microplate reader (optional, for spectrophotometric reading)

Procedure:

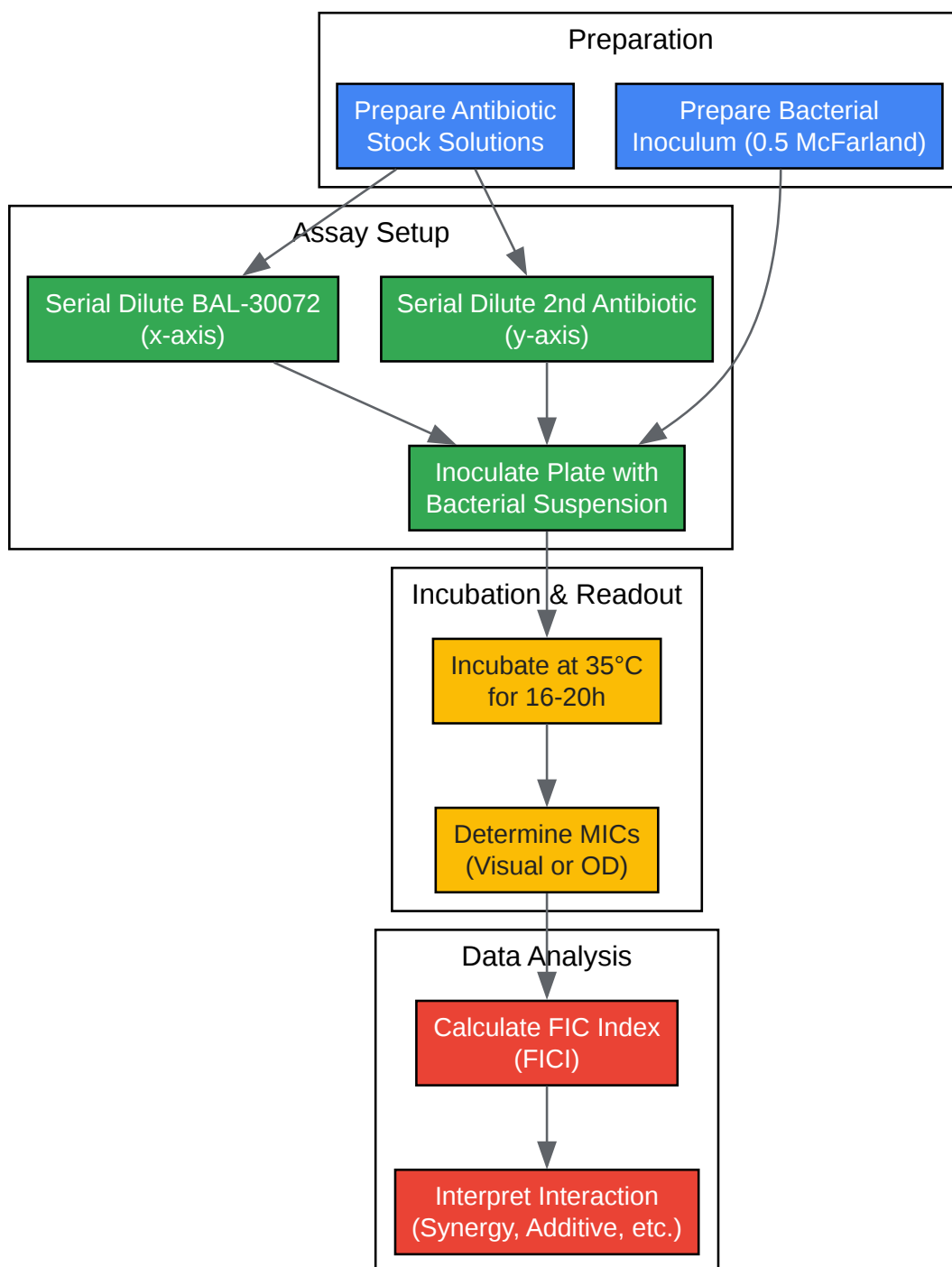
- Preparation of Antibiotic Stock Solutions:
  - Prepare stock solutions of **BAL-30072** and the second antibiotic at a concentration of at least 10 times the highest concentration to be tested.
  - Use the appropriate solvent for each antibiotic and ensure complete dissolution.

- Preparation of Antibiotic Dilutions in a 96-Well Plate:
  - In a sterile 96-well plate, prepare serial twofold dilutions of **BAL-30072** along the x-axis (e.g., columns 1-10) in CAMHB.
  - Similarly, prepare serial twofold dilutions of the second antibiotic along the y-axis (e.g., rows A-G) in CAMHB.
  - Column 11 should contain only the dilutions of the second antibiotic to determine its Minimum Inhibitory Concentration (MIC).
  - Row H should contain only the dilutions of **BAL-30072** to determine its MIC.
  - Well H12 should contain only broth and inoculum to serve as a growth control.
- Inoculation:
  - Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture.
  - Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.
  - Add the prepared inoculum to all wells containing antibiotic dilutions and the growth control well.
- Incubation:
  - Incubate the microtiter plates at  $35^\circ\text{C} \pm 2^\circ\text{C}$  for 16-20 hours in ambient air.
- Reading the Results:
  - After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.
  - Optionally, a microplate reader can be used to measure the optical density (OD) at 600 nm to determine growth inhibition.

- Data Analysis:
  - Determine the MIC of each antibiotic alone from column 11 and row H.
  - For each well showing no growth, calculate the FIC for each antibiotic and the FICI as described in the Data Presentation section.
  - The lowest FICI value is reported as the result for the combination.

## Visualizations

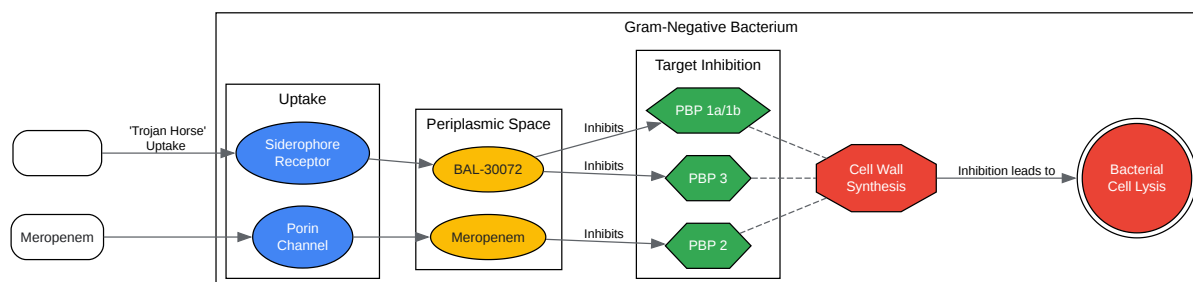
## Experimental Workflow



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Caption: Workflow of the chequerboard assay for antibiotic synergy testing.

## Mechanism of Synergy: BAL-30072 and Meropenem



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Caption: Complementary PBP inhibition by **BAL-30072** and Meropenem.

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